molecular formula C13H19FN2O B359202 (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-48-1

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B359202
CAS No.: 626209-48-1
M. Wt: 238.3g/mol
InChI Key: RBDOLGPRWKKECN-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features both a morpholine ring and a fluorinated benzylamine group, structural motifs commonly found in pharmacologically active molecules. The morpholine moiety is often utilized to enhance solubility and influence the pharmacokinetic properties of lead compounds, while the 4-fluoro-benzyl group can be critical for binding affinity and metabolic stability. Researchers employ this amine primarily as a versatile synthetic intermediate for the construction of more complex molecules, such as potential kinase inhibitors or modulators of various biological pathways. Its structure suggests potential application in the development of compounds targeting the central nervous system. The presence of the basic amine and morpholine groups makes it a suitable precursor for forming salts and increasing water solubility in candidate drugs. This product is intended for use in laboratory research and chemical synthesis only. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can find this compound listed in the catalogs of several chemical suppliers, such as Ambeed and Combi-Blocks, which provide it for research and development purposes.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDOLGPRWKKECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234167
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626209-48-1
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626209-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl bromide and 2-(morpholin-4-yl)ethanamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The 4-fluorobenzyl bromide is reacted with 2-(morpholin-4-yl)ethanamine in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Automated Systems: For precise control over reaction parameters and to minimize human error.

    Green Chemistry Approaches: To reduce the environmental impact, such as using less hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with similar structural motifs to (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine may exhibit antiviral properties. For instance, studies on related compounds have shown efficacy against viruses such as Ebola and Marburg, suggesting the potential for this compound to be developed as an antiviral agent . The compound's ability to interact with viral entry mechanisms could be further explored for therapeutic development.

Neurological Applications

The morpholine structure is often linked to effects on the central nervous system. Preliminary studies suggest that derivatives of this compound may influence serotonin and dopamine pathways, potentially leading to anxiolytic or antidepressant effects. This makes it a candidate for further investigation in treating mood disorders.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. It is hypothesized that this compound may modulate mood and anxiety-related behaviors through its action on serotonin receptors. Further investigations using radiolabeled compounds could elucidate its pharmacokinetic properties and receptor binding profiles.

Chemical Reactivity

The compound exhibits notable chemical reactivity, particularly in nucleophilic substitution reactions due to the presence of the fluorine atom. This reactivity can facilitate the synthesis of various derivatives, which may possess enhanced biological activities or different pharmacological profiles.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The morpholine ring can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Benzyl Group

Key Examples :
  • N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine (CAS 359878-47-0): Substituent: 4-Fluoro-benzyl.
  • (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 107922-87-2):

    • Substituent : 2-Chloro-benzyl.
    • Linker : Propyl chain.
    • Impact : Chlorine’s larger size and lower electronegativity vs. fluorine may alter steric interactions and electronic effects, possibly reducing metabolic stability .

Linker Chain Variations

  • Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine :

    • Linker/Benzyl Replacement : Cyclohexenyl replaces benzyl.
    • Impact : Loss of aromaticity reduces π-π stacking with receptors but introduces conformational flexibility .
  • (4-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine :

    • Linker Modification : Pentafluoroethyloxy group.
    • Impact : High electronegativity and steric bulk may hinder receptor binding but improve resistance to oxidative metabolism .

Heterocycle Modifications

  • N-(4-Fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine (CAS 279236-31-6):

    • Heterocycle : Imidazole (two nitrogen atoms).
    • Impact : Imidazole enables hydrogen bonding and metal coordination, differing from morpholine’s oxygen-based polarity .
  • Astemizole (CAS 68844-77-9):

    • Core Structure : Benzimidazole-piperidine.
    • Impact : Complex scaffold with multiple aromatic systems, leading to higher molecular weight and varied pharmacokinetics .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 2.1 1.2 252.3
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine 2.8 0.8 222.3
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine 2.9 0.5 282.8
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine 1.9 1.5 224.3
  • Key Trends :
    • Fluorine substitution lowers logP compared to chlorine, improving solubility.
    • Morpholine derivatives generally exhibit better solubility than piperidine analogs due to oxygen’s polarity.

Biological Activity

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings, providing a comprehensive overview of its biological activity.

Structural Characteristics

The compound has the molecular formula C14H18FN3O, with a molecular weight of approximately 238.305 g/mol. Its structure features a fluorobenzyl group attached to a morpholine derivative , specifically 2-morpholin-4-yl-ethyl. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity, making it an attractive candidate for medicinal chemistry applications.

Interaction Studies

Research indicates that this compound may exhibit the following biological activities:

  • Serotonin Receptor Modulation : Compounds containing morpholine rings are often studied for their effects on the central nervous system, particularly regarding anxiolytic and antidepressant activities. Interaction studies suggest that this compound could bind to serotonin receptors, influencing mood regulation.
  • Dopamine Pathway Influence : Similar compounds have been shown to affect dopamine pathways, which are critical in various neurological disorders. Further investigation is needed to elucidate these interactions in detail.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
(3-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amineSimilar morpholine structureDifferent fluorine position affects reactivity
(4-Chloro-benzyl)-(2-morpholin-4-yl-ethyl)-amineChlorine instead of fluorinePotentially different biological activity
(N,N-Dimethyl)-(2-morpholin-4-yl-ethyl)-amineDimethyl substitution at nitrogenEnhanced lipophilicity

These comparisons highlight how variations in substituent positions can influence both chemical reactivity and biological activity.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study focusing on derivatives of benzyl amines indicated that structural modifications at specific positions significantly impacted anticonvulsant activity in rodent models. While not directly tested on this compound, these findings suggest that similar compounds could exhibit significant neuroprotective effects .
  • Inhibitory Effects on Enzymes : Related compounds have demonstrated inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. For instance, derivatives of 4-fluorobenzyl piperazine showed competitive inhibition against tyrosinase with low micromolar IC50 values, indicating potential applications in treating hyperpigmentation disorders .
  • Pharmacokinetic Properties : Although direct pharmacokinetic data for this compound is lacking, studies on similar morpholine-containing compounds suggest favorable absorption and distribution properties due to their lipophilic nature .

Q & A

Q. What synthetic methodologies are typically employed for the preparation of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine?

  • Methodological Answer : The synthesis typically involves sequential alkylation and condensation reactions. A common route includes:
  • Step 1 : Formation of 4-fluorobenzylmorpholine via nucleophilic substitution between morpholine and 4-fluorobenzyl chloride under basic conditions (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Step 2 : Reaction of the intermediate with 2-chloroethylamine in the presence of a catalyst (e.g., K2_2CO3_3) under reflux in ethanol. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product .
    Optimization of reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine to benzyl chloride) is critical to achieving yields >70% .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for the fluorobenzyl group; morpholine protons at δ 3.5–3.7 ppm) .
  • IR Spectroscopy : Peaks at ~2800 cm1^{-1} (C-H stretch in morpholine) and ~1500 cm1^{-1} (C-F stretch) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 268 [M+H]+^+) confirm molecular weight .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical computational models and experimental biological activity data for this compound?

  • Methodological Answer :
  • Validation of Computational Models : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to refine docking poses against target proteins (e.g., kinases) and compare with experimental IC50_{50} values .
  • Assay Optimization : Replicate bioactivity assays (e.g., MTT for cytotoxicity) under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate with orthogonal methods like fluorescence polarization .
  • Purity Analysis : Confirm compound purity (>95% via HPLC) to rule out impurities affecting activity .

Q. What experimental approaches are recommended for elucidating the binding mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to receptors immobilized on a sensor chip .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) in buffer solutions (e.g., PBS) .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve atomic-level interactions. Data refinement using SHELXL or PHENIX is critical .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with chloro or methyl groups) via parallel synthesis .
  • In Vitro Screening : Test analogs against disease-relevant cell lines (e.g., HepG2 for anticancer activity) using dose-response curves (0.1–100 μM) .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 assay) to prioritize lead compounds .

Key Considerations for Researchers

  • Contradictory Data Analysis : If synthesis yields vary between studies (e.g., 60% vs. 85%), compare reaction conditions (e.g., solvent polarity, catalyst loading) .
  • Advanced Characterization : Pair experimental data with computational tools (e.g., DFT calculations for NMR chemical shift prediction) to resolve structural ambiguities .

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